2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one
Overview
Description
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a synthetic compound with the molecular formula C11H11D7N2O. It is a deuterated analog of 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which is an intermediate in the synthesis of certain pharmaceuticals, such as Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure .
Preparation Methods
The synthesis of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves several steps, starting with the preparation of the spirocyclic core. The synthetic route typically includes the following steps:
Formation of the spirocyclic core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the butyl group: The butyl group is introduced through alkylation reactions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in the development of drugs like Irbesartan.
Mechanism of Action
The mechanism of action of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound’s effects are mediated through its conversion to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug being synthesized. For example, in the case of Irbesartan, the compound ultimately acts on angiotensin II receptors to exert its antihypertensive effects .
Comparison with Similar Compounds
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can be compared with other similar compounds, such as:
2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: The non-deuterated analog, which is also used as an intermediate in pharmaceutical synthesis.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical and synthetic applications, such as improved stability and reduced metabolic degradation.
Biological Activity
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a synthetic compound with the molecular formula C11H11D7N2O. It is a deuterated analog of 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which serves as an intermediate in the synthesis of various pharmaceuticals, notably Irbesartan, an angiotensin II receptor antagonist used to manage hypertension. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
- Molecular Weight : 201.32 g/mol
- CAS Number : 1794891-89-6
- SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1
The biological activity of this compound primarily stems from its role as a precursor in the synthesis of active pharmaceutical ingredients. Its mechanism of action involves interaction with specific molecular targets within biological pathways, particularly in relation to angiotensin II receptors when converted into Irbesartan. This interaction leads to vasodilation and reduced blood pressure, making it significant in cardiovascular therapies.
Pharmacological Applications
- Hypertension Management : As a precursor to Irbesartan, the compound contributes to antihypertensive therapies by blocking angiotensin II receptors.
- Research Applications : The compound is utilized in various biological studies to assess its effects on cellular processes and pathways. It serves as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
- Potential Therapeutic Effects : Although primarily known for its role in drug synthesis, studies suggest that deuterated compounds can exhibit altered pharmacokinetics and metabolic stability compared to their non-deuterated counterparts.
Case Studies and Research Findings
Several studies have highlighted the significance of diazaspiro compounds in medicinal chemistry:
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be illustrated by comparing it with its non-deuterated analog:
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
This compound | C11H11D7N2O | 201.32 g/mol | Deuterated structure enhances stability |
2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | 194.27 g/mol | Non-deuterated; potentially higher metabolic degradation |
Properties
IUPAC Name |
2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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